![molecular formula C19H26N2O2 B2433786 3-cyclopentyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide CAS No. 954721-66-5](/img/structure/B2433786.png)
3-cyclopentyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a propanamide backbone, with a cyclopentyl group, a phenylpyrrolidinone group, and a methyl group attached to the nitrogen atom. The phenylpyrrolidinone group would likely contribute to the compound’s reactivity and possibly its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Wissenschaftliche Forschungsanwendungen
Antifungal, Antibacterial, and Cytotoxic Activities of Secondary Metabolites
Research on the endophytic fungus Botryosphaeria dothidea from Melia azedarach has led to the isolation of novel metabolites with significant antimicrobial, antioxidant, and cytotoxic activities. Compounds such as pycnophorin and stemphyperylenol displayed potent antifungal and antibacterial properties, as well as strong cytotoxicity against cancer cell lines, suggesting potential applications in developing novel antimicrobial and anticancer agents (Jian Xiao et al., 2014).
Neurokinin-1 Receptor Antagonists for Clinical Administration
The development of orally active, water-soluble neurokinin-1 receptor antagonists, such as compound 3, demonstrates the potential for preclinical tests relevant to clinical efficacy in treating conditions like emesis and depression (T. Harrison et al., 2001).
CDK2/Cyclin A Antitumor Agents
Optimization of 3-aminopyrazole inhibitors for CDK2/cyclin A has led to compounds with balanced activity and drug-like profiles, showing promise in counteracting tumor cell proliferation and presenting enhanced in vitro profiles for potential antitumor applications (P. Pevarello et al., 2005).
Synthesis and Activity of Anticonvulsant and Antinociceptive Compounds
The synthesis of new 3‐(3‐methyl‐2,5‐dioxo‐3‐phenylpyrrolidin‐1‐yl)propanamides and their testing for anticonvulsant activity suggests potential applications in developing treatments for conditions such as epilepsy and neuropathic pain, with some compounds showing more potent protection than existing first-line anticonvulsants (J. Obniska et al., 2020).
Immunomodulating Activity of Pyrazolyl-Propanamides
Research on condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides has demonstrated their ability to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses, suggesting applications in immunomodulation and potentially contributing to the treatment of autoimmune diseases (G. Doria et al., 1991).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-18(11-10-15-6-4-5-7-15)20-13-16-12-19(23)21(14-16)17-8-2-1-3-9-17/h1-3,8-9,15-16H,4-7,10-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSCLTJYLNOOGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.